molecular formula C8H6BrClFNO2 B15304753 Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate

Cat. No.: B15304753
M. Wt: 282.49 g/mol
InChI Key: AZPVSPILKQOENW-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is an organic compound with the molecular formula C8H6BrClFNO2 It is a derivative of benzoic acid, featuring multiple substituents including amino, bromo, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, a suitable benzoic acid derivative, undergoes nitration to introduce a nitro group.

    Halogenation: The nitro compound is then subjected to halogenation reactions to introduce bromo, chloro, and fluoro substituents.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as tin and hydrochloric acid.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo, chloro, fluoro) can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is a chemical compound with diverse applications in scientific research, including roles in chemistry, biology, medicine, and industry. It has the molecular formula C8H6BrClFNO2 and a molecular weight of 282.49 g/mol.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions: The halogen atoms (bromo, chloro, fluoro) can be substituted with other groups using nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents can be used.
  • Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives. Reagents like potassium permanganate or chromium trioxide can be used for oxidation, while lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules. The products formed from these reactions depend on the specific conditions and reagents used; nucleophilic substitution can yield various substituted benzoates, and coupling reactions can produce biaryl compounds.

Scientific Research Applications

This compound is utilized in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: It is investigated as a biochemical probe to study enzyme interactions and cellular pathways.
  • Medicine: It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: It is used in the development of advanced materials and specialty chemicals.

Case Studies and Research Findings

  • Enzyme Interaction: Studies show that this compound can enhance the activity of specific enzymes involved in metabolic pathways, acting as a biochemical probe to facilitate the understanding of enzyme mechanisms.
  • Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines and can induce apoptosis in treated cells, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate
  • Methyl 3-amino-4-fluorobenzoate
  • Methyl 2-amino-4-bromo-5-fluorobenzoate

Uniqueness

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique arrangement of halogen and amino substituents on a benzoate structure. This specific substitution pattern influences its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₉H₈BrClFNO₂
Molecular Weight276.52 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding, modulating enzyme activity and influencing cellular pathways.

Potential Mechanisms:

  • Enzyme Interaction : Acts as a substrate for specific enzymes, leading to the formation of active intermediates.
  • Cellular Pathway Modulation : Influences signaling pathways through receptor interaction, potentially affecting cellular responses.

Biological Applications

Research has explored the compound's potential in various fields:

  • Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
  • Biochemical Probes : Used to study enzyme interactions and cellular pathways.
  • Drug Development : Potential candidate for therapeutic applications targeting specific diseases.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

Study 1: Enzyme Interaction

In a study examining enzyme interactions, this compound was shown to enhance the activity of specific enzymes involved in metabolic pathways. The compound's structural features allowed it to act effectively as a biochemical probe, facilitating the understanding of enzyme mechanisms.

Study 2: Anticancer Activity

Research focused on the anticancer potential revealed that this compound exhibited cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in treated cells, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Biological Activity
Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoateModerate anticancer activity
Methyl 3-amino-4-fluorobenzoateLower enzyme inhibition
Methyl 2-bromo-5-chlorobenzoateLimited therapeutic applications

Properties

Molecular Formula

C8H6BrClFNO2

Molecular Weight

282.49 g/mol

IUPAC Name

methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate

InChI

InChI=1S/C8H6BrClFNO2/c1-14-8(13)3-2-4(11)5(9)7(12)6(3)10/h2H,12H2,1H3

InChI Key

AZPVSPILKQOENW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1Cl)N)Br)F

Origin of Product

United States

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